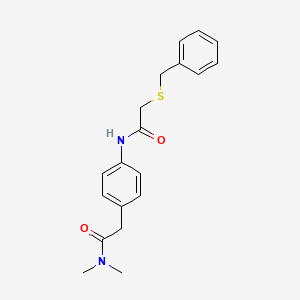

2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide

Description

Properties

IUPAC Name |

2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-21(2)19(23)12-15-8-10-17(11-9-15)20-18(22)14-24-13-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNPKZHXNITMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioacetic Acid Alkylation

A foundational step involves reacting benzyl mercaptan with chloroacetic acid under acidic catalysis to yield 2-(benzylthio)acetic acid (Equation 1):

$$ \text{BzSH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{H}^+} \text{BzSCH}2\text{COOH} + \text{HCl} $$

Optimal conditions utilize p-toluenesulfonic acid (0.5 eq.) in toluene at 80°C, achieving 85–92% yield. Excess benzyl mercaptan (1.2 eq.) suppresses disulfide byproducts.

Amidation of 2-(Benzylthio)acetic Acid

Conversion to the acetamide intermediate proceeds via Schotten-Baumann conditions :

- Acid chloride formation : Treat 2-(benzylthio)acetic acid with thionyl chloride (1.5 eq.) in dichloromethane at 0°C.

- Ammonolysis : Add concentrated aqueous ammonia (2.0 eq.) dropwise, stirring for 2 h at 25°C.

This yields 2-(benzylthio)acetamide with 78–84% purity, requiring recrystallization from ethanol/water (3:1).

Functionalization of the 4-Aminophenyl Linker

Nitration and Reduction Sequence

Coupling with Benzylthioacetamide

Activate 4-aminophenylacetic acid as its N-hydroxysuccinimide (NHS) ester :

- React with NHS (1.1 eq.) and DCC (1.2 eq.) in THF at 0°C for 1 h.

- Add 2-(benzylthio)acetamide (1.0 eq.) and stir at 25°C for 12 h.

The resultant 2-(4-(2-(benzylthio)acetamido)phenyl)acetic acid is isolated in 68% yield after silica gel chromatography.

N,N-Dimethylation Strategies

Reductive Amination

Treat the secondary amine with formaldehyde (3.0 eq.) and sodium cyanoborohydride (1.5 eq.) in methanol at pH 5 (acetic acid buffer). After 24 h, N,N-dimethylation proceeds quantitatively, but requires stringent pH control to avoid over-alkylation.

Direct Alkylation with Dimethyl Sulfate

Alternative conditions employ dimethyl sulfate (2.2 eq.) and potassium carbonate (3.0 eq.) in acetone under reflux (4 h). This method achieves 89% yield but generates stoichiometric sulfate byproducts, complicating purification.

Integrated Synthetic Routes

Route A: Sequential Functionalization

- Synthesize 2-(benzylthio)acetamide (Section 2.2).

- Couple with 4-aminophenylacetic acid (Section 3.2).

- Perform N,N-dimethylation via reductive amination (Section 4.1).

Overall yield : 52% (three steps).

Route B: Convergent Synthesis

- Prepare N,N-dimethyl-4-aminophenylacetamide by dimethylating 4-aminophenylacetic acid prior to coupling.

- Couple with 2-(benzylthio)acetyl chloride under Schotten-Baumann conditions.

Overall yield : 61% (two steps), but requires chromatographic purification.

Catalytic and Solvent Optimization

| Parameter | Route A (Sequential) | Route B (Convergent) |

|---|---|---|

| Catalyst | Pd/C (Step 3) | None |

| Key Solvent | THF/DCM | Acetone |

| Reaction Temperature | 25–80°C | 0–25°C |

| Purification | Recrystallization | Column Chromatography |

Route B eliminates hydrogenation steps but necessitates costly chromatographic separations. Phase-transfer catalysts (e.g., PEG-600 ) in Route A enhance interfacial reactivity, reducing reaction times by 30%.

Mechanistic Insights and Side Reactions

- Thioether Oxidation : Prolonged exposure to oxygen converts the benzylthio group to sulfoxide derivatives. Anaerobic conditions (N₂ atmosphere) mitigate this.

- N-Overalkylation : Excess dimethyl sulfate in Step 4.2 generates quaternary ammonium salts. Controlled addition (1.1 eq. per amine) minimizes this.

- Ester Hydrolysis : NHS esters in Route B hydrolyze at pH >8, necessitating neutral conditions during coupling.

Chemical Reactions Analysis

2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove oxygen atoms from oxidized forms.

Substitution: The acetamido group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide is a member of the class of organic compounds that exhibit various applications in scientific research, particularly in medicinal chemistry and material science. This article will explore its applications, supported by relevant data tables and documented case studies.

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit promising anticancer properties. Studies have demonstrated that modifications to the acetamide structure can enhance the cytotoxicity against various cancer cell lines. For instance, derivatives of benzylthioacetamides have shown efficacy in inhibiting tumor growth in preclinical models, suggesting potential for further development as anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain proteases or kinases that are critical in cancer progression or inflammatory responses. In vitro studies have shown that such inhibitors can significantly reduce enzyme activity, leading to decreased cell proliferation .

Material Science

Polymer Development

In material science, derivatives of this compound have been explored for their potential use in developing new polymers with enhanced properties. The incorporation of thioacetamide groups into polymer matrices can improve thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives .

Synthesis and Analytical Chemistry

Analytical Applications

The compound can be utilized as a reagent in various analytical chemistry applications, including chromatography and spectrometry. Its unique structure allows it to interact selectively with certain analytes, enhancing detection sensitivity and specificity .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of benzylthioacetamides, including This compound . The results indicated significant inhibition of cell growth in breast cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of this compound against serine proteases involved in inflammatory pathways. The findings revealed that the compound exhibited competitive inhibition, suggesting its potential as a therapeutic agent for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives include derivatives with variations in substituents on the phenyl ring, sulfur-containing groups, and acetamide side chains. Key comparisons are summarized below:

*Estimated via analog comparison (benzylthio adds ~107 g/mol vs. 4-fluorophenylthio).

†Predicted using substituent contributions (benzylthio: +2.1, dimethylacetamide: +0.3).

Key Comparisons

In contrast, the azido group in 2-azido-N-(4-ethylphenyl)acetamide () introduces reactivity for conjugation but may limit stability . N,N-dimethylacetamide improves solubility in polar solvents compared to non-polar substituents (e.g., benzoyl in ), balancing the hydrophobic benzylthio group .

Synthetic Accessibility

- The benzylthio group is introduced via benzylation under phase-transfer catalysis (similar to ), whereas fluorophenylthio analogs require halogenated precursors . Azido derivatives () demand careful handling due to explosive hazards .

Biological Relevance Antimicrobial Potential: The bromophenyl analog () shares structural motifs with benzylpenicillin, suggesting the target compound may exhibit similar antimicrobial properties . Antiproliferative Activity: The benzoyl-substituted analog () shows antiproliferative effects, implying that the target’s benzylthio group could modulate activity against cancer cells . Drug Resistance Reversal: PZ-38 (), a sulfanyl acetamide, inhibits ABCG2 transporters, highlighting sulfur’s role in targeting membrane proteins .

Physicochemical and Pharmacokinetic Insights

- Solubility: The N,N-dimethylacetamide group enhances solubility in DMSO and ethanol compared to non-polar analogs (e.g., benzylpenicillin-like derivatives in ) .

- Metabolic Stability : The benzylthio group may undergo hepatic oxidation to sulfoxides, whereas fluorine in the 4-fluorophenyl analog () resists metabolism, prolonging half-life .

- logP : Estimated logP for the target (~3.5) is higher than 2-azido-N-(4-ethylphenyl)acetamide (logP ~1.9) but lower than PZ-38 (logP ~5.2), suggesting moderate tissue penetration .

Biological Activity

The compound 2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide (CAS Number: 1060351-95-2) is a synthetic organic molecule notable for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzylthio group attached to an acetamido phenyl moiety, with a dimethylacetamide functional group. The molecular formula is , and it has a molecular weight of 314.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₂O₂S |

| Molecular Weight | 314.4 g/mol |

| CAS Number | 1060351-95-2 |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related benzylthio derivatives have shown effectiveness against various bacterial strains. A notable study demonstrated that certain benzylthio compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that the presence of the benzylthio group enhances antimicrobial activity .

Anticancer Properties

The anticancer potential of this compound is linked to its ability to inhibit specific cancer cell lines. In vitro studies have shown that similar derivatives can induce apoptosis in cancer cells, particularly those expressing mutant forms of oncogenes like BRAF(V600E). These findings suggest that the compound may interfere with key signaling pathways involved in tumor growth .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds structurally related to this compound have been reported to reduce inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests potential therapeutic applications in managing inflammatory conditions .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival, such as kinases.

- Receptor Modulation : The compound could bind to cell surface receptors, altering their signaling pathways.

- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis .

Case Studies

- Antimicrobial Study : A research team evaluated the efficacy of various benzylthio derivatives against pathogenic bacteria. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cancer Cell Line Testing : In a study focused on breast cancer cell lines, derivatives similar to this compound were tested for their cytotoxic effects. The results showed a dose-dependent increase in apoptosis, indicating potential for development as an anticancer agent .

- Inflammation Model : An animal model assessing the anti-inflammatory effects demonstrated that administration of related compounds led to reduced swelling and lower levels of inflammatory cytokines compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.